molecular formula C12H12ClF3N2O2 B1425124 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid CAS No. 1208081-19-9

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

Cat. No. B1425124
CAS RN: 1208081-19-9
M. Wt: 308.68 g/mol
InChI Key: OTVNMAFWDRWJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two nitrogen atoms . The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the trifluoromethyl group and the chlorine atom on the pyridine ring could have significant effects on the compound’s chemical properties .

Scientific Research Applications

Pharmaceutical Applications

This compound contains a trifluoromethyl group, which is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the pharmacological properties of drugs, making them more effective. This compound could potentially be used as a building block in the synthesis of new pharmaceuticals .

Agrochemical Applications

Trifluoromethylpyridines, which this compound is a derivative of, are widely used in the agrochemical industry . They are often used in the protection of crops from pests . This compound could potentially be used in the development of new agrochemicals.

Synthesis of Active Ingredients

This compound could be used in the synthesis of active ingredients in both the pharmaceutical and agrochemical industries . The unique properties of the trifluoromethyl group and the pyridine moiety could enhance the effectiveness of these active ingredients .

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in this compound makes it a potential candidate for the development of fluorinated organic chemicals . These chemicals have numerous applications in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

Research into Pain Sensitivity

The compound could potentially be used in research into pain sensitivity. Some research suggests that compounds similar to this one could be used in the development of drugs to treat conditions related to pain sensitivity .

Development of Veterinary Products

Similar to its potential use in human pharmaceuticals, this compound could also be used in the development of veterinary products . The trifluoromethyl group could enhance the effectiveness of these products .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Without specific data on this compound, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClF3N2O2/c13-9-5-8(12(14,15)16)6-10(17-9)18-3-1-7(2-4-18)11(19)20/h5-7H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVNMAFWDRWJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150732
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid

CAS RN

1208081-19-9
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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